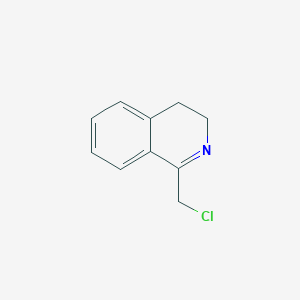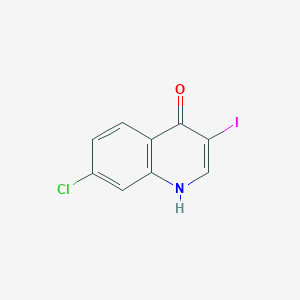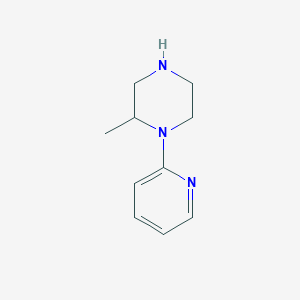
1-(Chloromethyl)-3,4-dihydroisoquinoline
Descripción general
Descripción
1-(Chloromethyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound this compound is characterized by the presence of a chloromethyl group attached to the nitrogen-containing isoquinoline ring
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dihydroisoquinoline. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
1-(Chloromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: The compound can be oxidized to form corresponding isoquinoline derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of 1-(hydroxymethyl)-3,4-dihydroisoquinoline. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(aminomethyl)-3,4-dihydroisoquinoline, while oxidation with potassium permanganate can produce 1-(chloromethyl)isoquinoline.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various isoquinoline derivatives. It can be used to introduce functional groups into the isoquinoline ring, facilitating the development of new compounds with potential biological activity.
Medicinal Chemistry: Isoquinoline derivatives, including this compound, are of interest in medicinal chemistry due to their potential pharmacological properties. These compounds are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3,4-dihydroisoquinoline can be compared with other chloromethyl-substituted isoquinolines and related compounds. Similar compounds include:
1-(Chloromethyl)isoquinoline: This compound lacks the dihydro structure and is fully aromatic. It may exhibit different reactivity and biological activity compared to this compound.
1-(Bromomethyl)-3,4-dihydroisoquinoline: The bromomethyl analog may have different reactivity due to the presence of the bromine atom, which is a better leaving group than chlorine.
1-(Hydroxymethyl)-3,4-dihydroisoquinoline: This compound is formed by the reduction of this compound and may have different chemical and biological properties.
Propiedades
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLUJYURNDBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547780 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36177-79-4 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)








